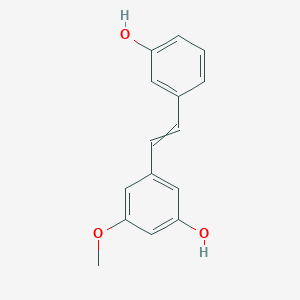

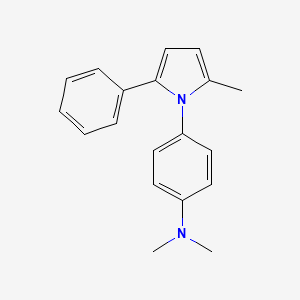

3,3'-Dihydroxy-5-methoxystilbene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

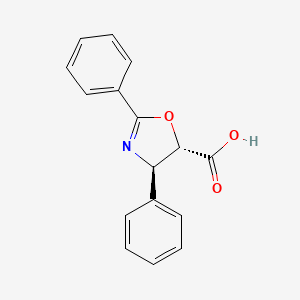

3,3’-Dihydroxy-5-methoxystilbene is a stilbene derivative known for its various biological activities. Stilbenes are a group of compounds characterized by a 1,2-diphenylethylene structure. This particular compound has been isolated from plants such as Pholidota chinensis and is known for its potential health benefits, including anti-inflammatory and antioxidant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dihydroxy-5-methoxystilbene can be achieved through several methods. One common approach involves the use of resveratrol as a starting material. The methylation of resveratrol can be carried out using methyl iodide in the presence of a base such as potassium carbonate . Another method involves the use of an artificial biosynthetic pathway in Escherichia coli, where codon-optimized O-methyltransferase genes from sorghum are introduced to produce methylated resveratrol analogs .

Industrial Production Methods

Industrial production of 3,3’-Dihydroxy-5-methoxystilbene is still in its nascent stages. microbial approaches using genetically engineered E. coli have shown promise for large-scale production. This method offers advantages such as higher yields and more consistent quality compared to traditional extraction from plant sources .

Analyse Des Réactions Chimiques

Types of Reactions

3,3’-Dihydroxy-5-methoxystilbene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Halogenation and nitration reactions can be conducted using halogens and nitrating agents, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for halogenation; nitric acid for nitration.

Major Products

Oxidation: Produces corresponding quinones.

Reduction: Yields dihydrostilbenes.

Substitution: Forms halogenated or nitrated stilbenes.

Applications De Recherche Scientifique

Chemistry: Used as a precursor for synthesizing other bioactive stilbene derivatives.

Biology: Exhibits significant antioxidant and anti-inflammatory activities, making it a candidate for studying cellular oxidative stress and inflammation.

Medicine: Potential therapeutic agent for conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders due to its bioactive properties.

Industry: Used in the development of health supplements and functional foods

Mécanisme D'action

The compound exerts its effects primarily through its antioxidant and anti-inflammatory properties. It scavenges free radicals and inhibits the production of nitric oxide by downregulating inducible nitric oxide synthase (iNOS) expression. This action helps in reducing oxidative stress and inflammation at the cellular level .

Comparaison Avec Des Composés Similaires

3,3’-Dihydroxy-5-methoxystilbene can be compared with other stilbene derivatives such as:

Resveratrol: Known for its antioxidant and anti-inflammatory properties but less bioavailable compared to its methylated analogs.

Pterostilbene: Another methylated resveratrol analog with better bioavailability and similar biological activities.

Rhaponticin: A stilbene glucoside with anti-inflammatory and antioxidant properties

These comparisons highlight the uniqueness of 3,3’-Dihydroxy-5-methoxystilbene in terms of its bioavailability and potential therapeutic applications.

Propriétés

IUPAC Name |

3-[2-(3-hydroxyphenyl)ethenyl]-5-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)6-5-11-3-2-4-13(16)7-11/h2-10,16-17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANIIUGEHGLNHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl) acetate](/img/structure/B12435494.png)

![5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12435527.png)

![1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12435544.png)

![(2S)-2-[(2R)-2-[(tert-butoxycarbonyl)amino]propanamido]propanoic acid](/img/structure/B12435563.png)

![3-[(2-Fluorophenyl)methoxy]piperidine](/img/structure/B12435564.png)